molecular formula C12H27N B14366353 N-(3-Methylbutyl)heptan-1-amine CAS No. 90934-62-6

N-(3-Methylbutyl)heptan-1-amine

Cat. No.: B14366353
CAS No.: 90934-62-6
M. Wt: 185.35 g/mol
InChI Key: WIDJURINCREOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylbutyl)heptan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a heptane chain with an amine group attached to the first carbon and a 3-methylbutyl group attached to the nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methylbutyl)heptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 1-bromoheptane with 3-methylbutylamine in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of amines often involves catalytic hydrogenation of nitriles or reductive amination of aldehydes and ketones. For this compound, the reductive amination of heptanal with 3-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride can be employed .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutyl)heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides.

    Reduction: Reduction of amines can lead to the formation of hydrocarbons.

    Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds, nitriles, or amides.

    Reduction: Corresponding hydrocarbons.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

N-(3-Methylbutyl)heptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methylbutyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylbutyl)hexan-1-amine
  • N-(3-Methylbutyl)octan-1-amine
  • N-(3-Methylbutyl)nonan-1-amine

Uniqueness

N-(3-Methylbutyl)heptan-1-amine is unique due to its specific chain length and branching, which can influence its physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity .

Properties

CAS No.

90934-62-6

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-(3-methylbutyl)heptan-1-amine

InChI

InChI=1S/C12H27N/c1-4-5-6-7-8-10-13-11-9-12(2)3/h12-13H,4-11H2,1-3H3

InChI Key

WIDJURINCREOLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.